2-Methyl-2-(thiophen-2-yl)propan-1-amine

Catalog No.
S998777
CAS No.
339055-33-3
M.F
C8H13NS
M. Wt
155.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-2-(thiophen-2-yl)propan-1-amine

CAS Number

339055-33-3

Product Name

2-Methyl-2-(thiophen-2-yl)propan-1-amine

IUPAC Name

2-methyl-2-thiophen-2-ylpropan-1-amine

Molecular Formula

C8H13NS

Molecular Weight

155.26 g/mol

InChI

InChI=1S/C8H13NS/c1-8(2,6-9)7-4-3-5-10-7/h3-5H,6,9H2,1-2H3

InChI Key

GULSTDWKCMPQQZ-UHFFFAOYSA-N

SMILES

CC(C)(CN)C1=CC=CS1

Canonical SMILES

CC(C)(CN)C1=CC=CS1

2-Methyl-2-(thiophen-2-yl)propan-1-amine is an organic compound classified as a thiophene derivative. It has a molecular formula of C8H13NSC_8H_{13}NS and a molecular weight of 155.26 g/mol. This compound is structurally similar to methamphetamine but features a thiophene ring in place of the phenyl ring, which imparts unique chemical properties and biological activities to it . The presence of the thiophene moiety enhances its interaction with various biological targets, making it a compound of interest in both chemistry and pharmacology.

There is no known mechanism of action for 2-Methyl-2-(thiophen-2-yl)propan-1-amine due to the lack of research on its biological activity.

  • Primary amines: Can be irritating to the skin, eyes, and respiratory system.
  • Aromatic compounds: Some aromatic compounds can be toxic or carcinogenic. However, the specific risks associated with the thiophen-2-yl group are unknown in this context [].
, including:

  • Oxidation: This can be facilitated by agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized products.
  • Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride, converting the compound into more reduced forms.
  • Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives when reacted with suitable nucleophiles.

These reactions are significant for its potential applications in synthetic chemistry and material science.

The biological activity of 2-Methyl-2-(thiophen-2-yl)propan-1-amine is primarily attributed to its role as a norepinephrine-dopamine reuptake inhibitor. This mechanism suggests that it may influence neurotransmitter levels in the brain, potentially leading to stimulant effects similar to those observed with other amphetamines. Additionally, its interaction with cytochrome P450 enzymes, particularly CYP2C19, indicates that it may be metabolized into various active metabolites that could exhibit distinct biological effects .

The synthesis of 2-Methyl-2-(thiophen-2-yl)propan-1-amine typically involves a multi-step process:

  • Formation of 1-(thiophen-2-yl)-2-hydroxypropane: This is achieved by reacting thiophen-2-yl magnesium bromide with propylene oxide.
  • Conversion to 1-(thiophen-2-yl)-2-bromopropane: The intermediate is treated with phosphorus tribromide.
  • Final Step: The brominated compound is reacted with methylamine to yield 2-Methyl-2-(thiophen-2-yl)propan-1-amine.

These methods highlight the complexity involved in synthesizing this compound and its derivatives.

The applications of 2-Methyl-2-(thiophen-2-yl)propan-1-amine span several fields:

Chemistry: It serves as a precursor in the synthesis of more complex thiophene derivatives.

Biology: The compound is studied for its stimulant properties and potential effects on biological systems.

Medicine: Although limited due to its stimulant nature, it is explored for possible therapeutic applications.

Industry: It finds use in developing materials with specific electronic properties, such as organic semiconductors .

Research indicates that 2-Methyl-2-(thiophen-2-yl)propan-1-amine interacts with various receptors and enzymes within biological systems. Its ability to act as a norepinephrine-dopamine reuptake inhibitor suggests that it may influence neurotransmitter dynamics significantly. Additionally, its interaction with cytochrome P450 enzymes plays a crucial role in its metabolic processing, affecting its efficacy and safety profile .

Several compounds share structural similarities with 2-Methyl-2-(thiophen-2-yl)propan-1-amine. These include:

Compound NameMolecular FormulaKey Features
2-Methyl-1-thiophen-2-yl-propylamineC8H13NSC_8H_{13}NSSimilar structure; different position of thiophene
3-MethylthiopheneC7H8SC_7H_8SSimple thiophene derivative
MethiopropamineC8H11NC_8H_{11}NKnown for similar stimulant properties
4-MethylthioamphetamineC10H15NSC_10H_{15}NSContains additional methyl group

Uniqueness: The unique combination of the methyl group and the thiophene ring in 2-Methyl-2-(thiophen-2-yl)propan-1-amines gives it distinct chemical properties and biological activities compared to these similar compounds. Its specific interactions within biological systems may lead to different physiological effects than those observed in other related compounds .

XLogP3

1.8

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Corrosive;Irritant

Dates

Modify: 2023-08-16

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